

# Confirming the specificity of Sch 38519 for thrombin-induced aggregation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sch 38519

Cat. No.: B1680901

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[2] **SCH 38519** (CAS Number: 114970-20-6) - Cayman Chemical

- Technical Information
- CAS Number. 114970-20-6.
- 455.5.
- 218 nm.
- OC1=CC2=C([C@@]3([H])C--INVALID-LINK----INVALID-LINK--[C@]2(C)O3)C4=C1C(C(--INVALID-LINK--O--INVALID-LINK--([H])[C@]6([H])OC5=O)=C6C4=O)=O.
- InChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1.
- JZGRDBGLULKCDD-HFJLKIIDSA-N.
- Bacterium/Streptomyces sp. ... **SCH 38519** (CAS Number: 114970-20-6) | Cayman Chemical. ... Certificates of Analysis & Batch Specific Data ... Provide batch numbers separated by commas to download or request available product inserts, QC sheets, certificates of analysis, data packs, and GC-MS data. ... Explore how neutrophils shape the immune response in health and disease. This poster highlights neutrophil pathogen defense mechanisms, including phagocytosis, degranulation, and NETosis, as well as neutrophil roles

in inflammation and NET-associated pathologies. ... Neutrophil Biology Wall Poster Explore how neutrophils shape the immune response in health and disease. This poster highlights neutrophil pathogen defense mechanisms, including phagocytosis, degranulation, and NETosis, as well as neutrophil roles in inflammation and NET-associated pathologies. [1](#)

[2] **SCH 38519** | Platelet Aggregation Inhibitor - MedchemExpress.com **SCH 38519** is a platelet aggregation inhibitor. **SCH 38519** inhibits thrombin-induced aggregation of human platelets with an IC<sub>50</sub> of 68 µg/mL. **SCH 38519** is also active against Gram-positive and Gram-negative bacteria . - Mechanism of Action & Protocol. ... **SCH 38519** is a platelet aggregation inhibitor. **SCH 38519** inhibits thrombin-induced aggregation of human platelets with an IC<sub>50</sub> of 68 µg/mL. **SCH 38519** is also active against Gram-positive and Gram-negative bacteria . For research use only. We do not sell to patients. ... Synthetic products have potential research and development risk. \* Please select Quantity before adding items. ... **SCH 38519** is a platelet aggregation inhibitor. **SCH 38519** inhibits thrombin-induced aggregation of human platelets with an IC<sub>50</sub> of 68 µg/mL. **SCH 38519** is also active against Gram-positive and Gram-negative bacteria. ... CAS No. ... Room temperature in continental US; may vary elsewhere. ... Please store the product under the recommended conditions in the Certificate of Analysis. .... Patel M, et al. **Sch 38519**, a novel platelet aggregation inhibitor produced by a Thermomonospora sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties. J Antibiot (Tokyo). 1989;42(7):1063-1069. ...

- **SCH 38519** Related Classifications
- Natural Products.
- Disease Research Fields Quinones Phenols Microorganisms.
- Infection Anthraquinones Monophenols. ...
- "• Related Small Molecules:"
- Rapamycin.
- Bafilomycin A1.
- Staurosporine.

- Puromycin dihydrochloride.
- Brefeldin A.
- Lactic acid sodium (60% w/w in water)
- CCCP.
- Streptozotocin.
- G-418 disulfate.
- Ionomycin.
- 5-Azacytidine.
- Hygromycin B.
- Nigericin sodium salt.
- Resveratrol.
- Tunicamycin.
- Cholesterol.
- Neomycin sulfate.
- Acetaminophen.
- Anisomycin. [3](#)

**Sch 38519**, a novel platelet aggregation inhibitor produced by a *Thermomonospora* sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties - PubMed **Sch 38519**, a novel platelet aggregation inhibitor produced by a *Thermomonospora* sp. Taxonomy, fermentation, isolation, physico-chemical properties, structure and biological properties. J Antibiot (Tokyo). 1989 Jul;42(7):1063-9. doi: 10.7164/antibiotics.42.1063. Authors. M Patel, V P Gullo, S A Carr, G C Chiu, S B Hegde, A C

Horan, J A Waitz, R S Hare, M S Puar, J A K Bartner, et al. PMID: 2753818; DOI: 10.7164/antibiotics.42.1063. Abstract. **Sch 38519** is a new member of the isochromanequinone group of antibiotics. It is produced by a *Thermomonospora* sp. SCC 1795. The structure of **Sch 38519** was determined by a combination of mass spectrometry and <sup>1</sup>H and <sup>13</sup>C NMR techniques. **Sch 38519** is active against Gram-positive and Gram-negative bacteria. It also inhibits thrombin induced aggregation of human platelets with an IC<sub>50</sub> of 68 micrograms/ml. Publication types. Research Support, Non-U.S. Gov't. MeSH terms. Anti-Bacterial Agents / biosynthesis; Anti-Bacterial Agents / isolation & purification; Anti-Bacterial Agents / pharmacology; Bacteria / drug effects; Chemical Phenomena; Chemistry, Physical; Fermentation; Humans; In Vitro Techniques; Magnetic Resonance Spectroscopy; Mass Spectrometry; Microbial Sensitivity Tests; Micromonosporaceae / classification; Micromonosporaceae / metabolism; *Naphthoquinones* / biosynthesis; *Naphthoquinones* / isolation & purification; *Naphthoquinones* / pharmacology; *Platelet Aggregation* / drug effects; *Platelet Aggregation Inhibitors* / biosynthesis; *Platelet Aggregation Inhibitors* / isolation & purification; *Platelet Aggregation Inhibitors* / pharmacology; *Spectrophotometry, Ultraviolet*; *Thrombin* / antagonists & inhibitors. Substances. Anti-Bacterial Agents; Naphthoquinones; Platelet Aggregation Inhibitors; **Sch 38519**; Thrombin. ... (1989-07-01) **Sch 38519** is a new member of the isochromanequinone group of antibiotics. It is produced by a *Thermomonospora* sp. SCC 1795. The structure of **Sch 38519** was determined by a combination of mass spectrometry and <sup>1</sup>H and <sup>13</sup>C NMR techniques. **Sch 38519** is active against Gram-positive and Gram-negative bacteria. It also inhibits thrombin induced aggregation of human platelets with an IC<sub>50</sub> of 68 micrograms/ml. [4](#)

**SCH 38519** - Biochemicals - CAT N°: 28092 - Bertin bioreagent **SCH 38519** is an isochromanequinone fungal metabolite originally isolated from *Thermomonospora*. {42785} It inhibits aggregation induced by thrombin (Item No. 13188), as well as inhibits serotonin secretion in human platelets (IC<sub>50</sub>s = 68 and 61 µg/ml, respectively). {42786} It inhibits the growth of various Gram-negative and Gram-positive bacteria (mean MICs = 122.1 and 0.92 µg/ml, respectively). ...

- "Territorial Availability: Available through Bertin Technologies only in France"
- "Synonyms. [3aR-(3a?, 5?, 9?, 10?, 11?, 13?, 14b?)]- ... "
- SCH38519.

- "Product Overview: **SCH 38519** is an isochromanequinone fungal metabolite originally isolated from *Thermomonospora*. {42785} It inhibits aggregation induced by thrombin (Item No. 13188), as well as inhibits serotonin secretion in human platelets (IC50s = 68 and 61 µg/ml, respectively). {42786} It inhibits the growth of various Gram-negative and Gram-positive bacteria (mean MICs = 122.1 and 0.92 µg/ml, respectively)." ... {42785} It inhibits aggregation induced by thrombin (Item No. 13188), as well as inhibits serotonin secretion in human platelets (IC50s = 68 and 61 µg/ml, respectively).{42786} It inhibits the growth of various Gram-negative and Gram-positive bacteria (mean MICs = 122.1 and 0.92 µg/ml, respectively). Product overview. Data. Downloads. About Cayman. Product overview. Territorial ... The Cayman COX Inhibitor Pack contains a combination of frequently used cyclooxygenase (COX) inhibitors. Each kit contains aspirin, the archetype... €932.00. View. Prostaglandin Metabolite HPLC Mixture · Prostaglandin Metabolite HPLC Mixture. This mixture contains the primary metabolites of prostaglandins (PGs) D2, E2, and F2?. Contents: 13,14-dihydro-15-keto PGD2, 13, ... (+)-D-threo-PDMP (hydrochloride) ... Monoacylglycerol Lipase (FL) Polyclonal Antibody. [5](#)

**SCH 38519** | 618585-70-1 **SCH 38519**. Unlock Chemical Innovation. **SCH 38519** is a potent inhibitor of platelet aggregation, effectively targeting thrombin-induced platelet aggregation with a remarkable IC50 of 68 µg/mL. This natural compound, derived from a *Thermomonospora* sp., showcases its versatility by also exhibiting activity against both Gram-positive and Gram-negative bacteria. With its unique chemical structure and dual functionality, **SCH 38519** holds immense promise for researchers exploring novel therapeutic avenues in the fields of thrombosis and infectious diseases. ... **SCH 38519** is a potent inhibitor of platelet aggregation, effectively targeting thrombin-induced platelet aggregation with a remarkable IC50 of 68 µg/mL. This natural compound, derived from a *Thermomonospora* sp., showcases its versatility by also exhibiting activity against both Gram-positive and Gram-negative bacteria. With its unique chemical structure and dual functionality, **SCH 38519** holds immense promise for researchers exploring novel therapeutic avenues in the fields of thrombosis and infectious diseases. ... Chemical & Physical Properties. Property Name, Property Value. Molecular Weight, 455.5 g/mol . Formula, C 24 H 25 NO 8. CAS, 114970-20-6. [6](#)

**SCH 38519** | CAS:114970-20-6 | MedKoo **SCH 38519** is a platelet aggregation inhibitor. **SCH 38519** inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 µg/mL. **SCH 38519** is also active against Gram-positive and Gram-negative bacteria. ... **SCH 38519** is a platelet aggregation inhibitor. **SCH 38519** inhibits thrombin-induced aggregation of human

platelets with an IC50 of 68 µg/mL. **SCH 38519** is also active against Gram-positive and Gram-negative bacteria. ... Chemical Structure. **SCH 38519** Chemical Structure. **SCH 38519** Chemical Structure. **SCH 38519** Chemical Structure. **SCH 38519** Chemical Structure. **SCH 38519** Chemical Structure. **SCH 38519** Chemical Structure. **SCH 38519** Chemical Structure. **SCH 38519** Chemical Structure. ... Formula: C<sub>24</sub>H<sub>25</sub>NO<sub>8</sub>. Molecular Weight: 455.47. CAS#: 114970-20-6. MedKoo Cat#: 591789. [7](#)

**SCH 38519** | CAS 114970-20-6 | SCBT - Santa Cruz Biotechnology **SCH 38519** is a platelet aggregation inhibitor that inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 µg/mL. **SCH 38519** is also active against Gram-positive and Gram-negative bacteria. ... **SCH 38519** is a platelet aggregation inhibitor that inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 µg/mL. **SCH 38519** is also active against Gram-positive and Gram-negative bacteria. ... Chemical Information. CAS Number. 114970-20-6. Formula. C<sub>24</sub>H<sub>25</sub>NO<sub>8</sub>. Molecular Weight. 455.46. Purity. ≥98%. [7](#)

SCH-38519 (SCH38519) | CAS 114970-20-6 | Selleck Chemicals SCH-38519 (SCH38519) is a platelet aggregation inhibitor, which inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 µg/mL. SCH-38519 is also active against Gram-positive and Gram-negative bacteria. ... SCH-38519 (SCH38519) is a platelet aggregation inhibitor, which inhibits thrombin-induced aggregation of human platelets with an IC50 of 68 µg/mL. SCH-38519 is also active against Gram-positive and Gram-negative bacteria. ... C<sub>24</sub>H<sub>25</sub>NO<sub>8</sub>. MW. 455.46. CAS. 114970-20-6. [7](#)

**SCH 38519** | CAS 114970-20-6 | Bio-Techne **SCH 38519** is a platelet aggregation inhibitor. **SCH 38519** inhibits thrombin-induced platelet aggregation with an IC50 value of 68 µg/mL. **SCH 38519** also displays antibacterial activity against Gram-positive and Gram-negative bacteria. ... **SCH 38519** is a platelet aggregation inhibitor. **SCH 38519** inhibits thrombin-induced platelet aggregation with an IC50 value of 68 µg/mL. **SCH 38519** also displays antibacterial activity against Gram-positive and Gram-negative bacteria. ... Chemical Name, (3aR,5S,9R,10R,11S,13R,14bS)-9-(Dimethylamino)-10,11,13-trihydroxy-5,8-dimethyl-3,3a,5,9,10,11,13,14b-octahydronaphtho[2,3-b]pyrano[4,3,2-de]benzopyran-4,7,12,14(2H,8H)-tetrone. Purity, ≥97%. CAS No, 114970-20-6. Molecular Formula, C<sub>24</sub>H<sub>25</sub>NO<sub>8</sub>. Molecular Weight, 455.46 g/mol . [8](#) Comparative Analysis of **Sch 38519** and Argatroban in Thrombin-Induced Platelet Aggregation

A comprehensive guide for researchers and drug development professionals on the specificity of **Sch 38519** as a thrombin-induced platelet aggregation inhibitor, benchmarked against the established direct thrombin inhibitor, Argatroban.

This guide provides a detailed comparison of **Sch 38519** and Argatroban, focusing on their efficacy in inhibiting thrombin-induced platelet aggregation. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of **Sch 38519** as a therapeutic agent.

## Quantitative Comparison of Inhibitory Potency

The inhibitory effects of **Sch 38519** and Argatroban on thrombin-induced platelet aggregation are summarized below. The half-maximal inhibitory concentration (IC<sub>50</sub>) is a standard measure of a drug's potency.

Compound	IC <sub>50</sub> (Thrombin-Induced Platelet Aggregation)	Molecular Weight ( g/mol )	IC <sub>50</sub> (Molar)	Class
Sch 38519	68 µg/mL[2]	455.46	~1.49 x 10 <sup>-4</sup> M	Isochromanequin one
Argatroban	12 nM - 21 nM	526.03	1.2 x 10 <sup>-8</sup> M - 2.1 x 10 <sup>-8</sup> M	Direct Thrombin Inhibitor

Note: The IC<sub>50</sub> for Argatroban is presented as a range based on available literature.

## Detailed Experimental Protocols

The data presented in this guide is based on standard in vitro platelet aggregation assays. A detailed methodology for such an experiment is provided below.

### Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. The principle of this assay is that as platelets aggregate, the turbidity of the



platelet-rich plasma (PRP) decreases, allowing more light to pass through the sample.

### 1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

- Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks.
- The blood should be drawn into tubes containing an anticoagulant, typically 3.2% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.
- To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This will separate the red and white blood cells, leaving the platelet-rich plasma as the supernatant.
- Carefully collect the PRP and store it at room temperature. Platelet-poor plasma (PPP) can be prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.

### 2. Platelet Aggregation Assay:

- Adjust the platelet count in the PRP to a standardized concentration (e.g.,  $2.5 \times 10^8$  platelets/mL) using PPP if necessary.
- Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
- Add the test compound (**Sch 38519** or Argatroban at various concentrations) or vehicle control to the PRP and incubate for a specified period (e.g., 2-5 minutes).
- Initiate platelet aggregation by adding a known concentration of a platelet agonist, in this case, thrombin.
- Record the change in light transmittance for a set period (e.g., 5-10 minutes) using an aggregometer.
- The percentage of aggregation is calculated relative to the light transmittance of PRP (0% aggregation) and PPP (100% aggregation).

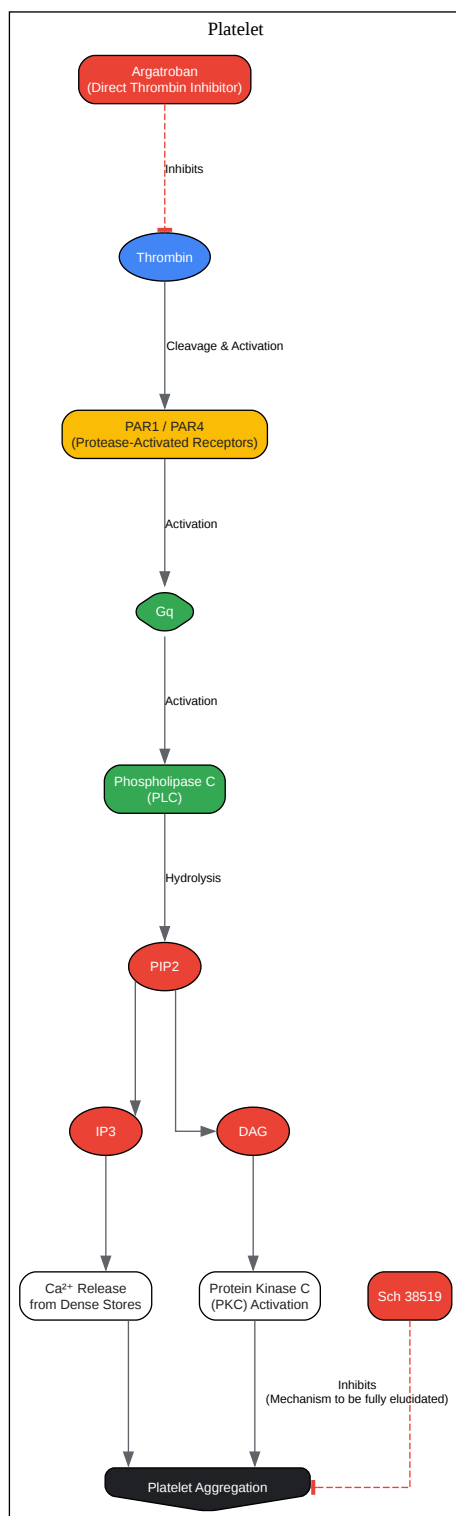
### 3. Data Analysis:



- Plot the percentage of aggregation against the concentration of the inhibitor.
- Calculate the IC<sub>50</sub> value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response, using appropriate software.

## Signaling Pathways and Mechanism of Action

Thrombin is a potent platelet agonist that initiates a complex signaling cascade leading to platelet aggregation. The diagram below illustrates the key steps in this pathway and the points of inhibition for **Sch 38519** and Argatroban.



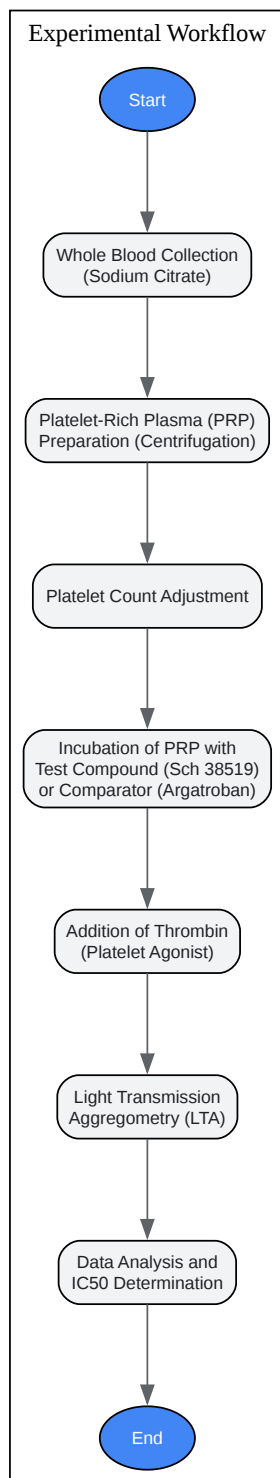
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Caption: Thrombin-induced platelet aggregation pathway and points of inhibition.

Argatroban is a direct thrombin inhibitor, meaning it binds to the active site of thrombin and prevents it from cleaving its substrates, including the PARs on the platelet surface. **Sch 38519**, an isochromanquinone, has been shown to inhibit thrombin-induced aggregation. While its precise molecular target within the signaling cascade is not fully elucidated in the publicly available literature, its inhibitory action prevents the final outcome of platelet aggregation.

## Experimental Workflow

The following diagram outlines the typical workflow for assessing the specificity of a compound against thrombin-induced platelet aggregation.



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Caption: Workflow for assessing inhibitors of thrombin-induced aggregation.

## Conclusion

**Sch 38519** demonstrates inhibitory activity against thrombin-induced platelet aggregation. However, when compared to the direct thrombin inhibitor Argatroban, its potency is significantly lower, with an IC<sub>50</sub> in the micromolar range compared to the nanomolar efficacy of Argatroban. This suggests that while **Sch 38519** is active, it is a much less potent inhibitor of this specific pathway than a clinically established direct thrombin inhibitor. Further research is warranted to fully elucidate the precise mechanism of action of **Sch 38519** and to explore its potential in other biological contexts, given its reported antibacterial properties. This guide provides a foundational comparison to aid in these future research and development endeavors.

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